![molecular formula C20H19N5O3S B2611482 3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1172108-95-0](/img/structure/B2611482.png)
3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including methoxy, benzothiazole, pyrazole, and carboxamide
Preparation Methods
The synthesis of 3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Pyrazole Formation: The pyrazole ring is formed by reacting hydrazine with a β-keto ester, followed by cyclization.
Coupling Reactions: The benzothiazole and pyrazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Functionalization:
Chemical Reactions Analysis
3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridinyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds using palladium catalysts and boronic acids.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives demonstrate efficacy against various strains of bacteria and fungi. The presence of the benzothiazole moiety enhances the interaction with microbial targets, leading to improved antimicrobial activity compared to standard treatments like fluconazole .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Benzothiazole Derivative A | ≤ 25 | Effective against Candida albicans |
Benzothiazole Derivative B | ≤ 20 | Effective against Geotrichum species |
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been evaluated against several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The results indicated that many synthesized derivatives exhibited moderate to potent cytotoxic effects, with IC50 values ranging from 2.56 to 4.50 µmol/L .
Cell Line | IC50 (µmol/L) | Activity Level |
---|---|---|
NCI-H460 | 2.56 | Moderate |
HepG2 | 2.89 | Moderate |
HCT-116 | 2.68 | Moderate |
Antioxidant Activity
The antioxidant capabilities of this compound have also been investigated, with findings suggesting that it can effectively scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases and supports its potential therapeutic applications in conditions such as cancer and cardiovascular diseases .
Structural Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. Variations in substituents on the benzothiazole and pyrazole rings significantly influence the compound's efficacy against microbial and cancerous cells. For example, electron-withdrawing groups on the phenyl ring have been shown to enhance cytotoxicity .
Case Studies
- Antifungal Efficacy : A study synthesized several derivatives based on the benzothiazole scaffold and tested them against clinical isolates of Candida. The most active compounds showed MIC values significantly lower than those of conventional antifungal agents .
- Cytotoxicity Assessment : In a comparative study against standard chemotherapeutics, several derivatives demonstrated superior cytotoxic effects on cancer cell lines, indicating their potential as lead compounds for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and differentiation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds such as:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-ethoxy-1,3-benzothiazole-2-amine share the benzothiazole core but differ in their substituents and overall structure.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole-4-carboxamide have a similar pyrazole ring but differ in their functional groups and substituents.
Pyridine Derivatives: Compounds like 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine share the pyridine core but have different substituents and functionalities.
Biological Activity
The compound 3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide is a complex organic molecule with potential biological activity. This article aims to summarize the biological properties, including antiproliferative, antibacterial, and antioxidative activities, supported by data tables and research findings.
Chemical Structure
The structural formula of the compound can be represented as:
Antiproliferative Activity
Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation, particularly in cancer cells. The compound has been evaluated against various cancer cell lines, revealing significant activity.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required for 50% inhibition of cell growth. The compound exhibited selective activity against the MCF-7 breast cancer cell line, suggesting potential for targeted cancer therapy.
Antibacterial Activity
The antibacterial properties of the compound were assessed against several bacterial strains. The presence of methoxy and benzothiazole groups appears to enhance its antimicrobial efficacy.
Table 2: Antibacterial Activity Against Bacterial Strains
The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration that inhibits bacterial growth. The compound demonstrated moderate to potent antibacterial activity, particularly against Gram-positive bacteria.
Antioxidative Activity
Antioxidative activity is crucial for combating oxidative stress in biological systems. The compound has shown promising results in various assays designed to measure its antioxidant capacity.
Table 3: Antioxidative Activity Assays
These results indicate that the compound not only prevents oxidative damage but may also enhance cellular health through its antioxidative properties.
Case Studies and Research Findings
Recent studies have focused on structurally similar compounds within the pyrazole and benzothiazole families, revealing trends in biological activity:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and assessed their anticancer potential. Compounds with similar functional groups showed comparable antiproliferative effects, suggesting a structure-activity relationship that could be leveraged for drug design .
- Mechanistic Insights : Research indicates that compounds featuring electron-withdrawing groups enhance biological activities due to increased reactivity with cellular targets . This aligns with findings regarding the methoxy groups in our target compound.
- Comparative Analysis : When compared to known antiproliferative agents like doxorubicin, the target compound displayed competitive IC50 values, highlighting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-24-12-15(18(23-24)28-3)19(26)25(11-13-5-4-8-21-10-13)20-22-16-9-14(27-2)6-7-17(16)29-20/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBFBMOLVLOABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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